

Application Notes and Protocols: Linariifolioside as an Analytical Standard

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Compound of Interest

Compound Name: *Linariifolioside*

Cat. No.: *B1675464*

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Introduction

Linariifolioside, a flavonoid glycoside isolated from *Veronica linariifolia*, is a compound of growing interest in phytochemical and pharmacological research.^[1] As a member of the flavonoid family, it is presumed to possess significant anti-inflammatory and antioxidant properties, making it a valuable candidate for drug discovery and development. These application notes provide detailed protocols for the use of **Linariifolioside** as an analytical standard for chromatographic analysis, as well as for in vitro bioassays to explore its therapeutic potential.

Physicochemical Properties

Property	Value
IUPAC Name	(2S,3R,4S,5S,6R)-2-[5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-4-oxo-4H-chromen-7-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Molecular Formula	C22H22O11
Molecular Weight	462.41 g/mol
Class	Flavonoid Glycoside
Source	Veronica linariifolia[1]
Appearance	Typically a white to off-white powder
Solubility	Soluble in methanol, ethanol, DMSO; sparingly soluble in water

Application 1: Quantification of Linariifolioside in Plant Extracts by HPLC

This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of **Linariifolioside** in plant extracts, particularly from Veronica species.

Experimental Protocol: HPLC Analysis

1. Standard Preparation:

- Prepare a stock solution of **Linariifolioside** standard at a concentration of 1 mg/mL in methanol.
- From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with methanol.

2. Sample Preparation (from Veronica linariifolia leaves):

- Weigh 1.0 g of dried, powdered plant material.

- Extract with 20 mL of 70% methanol in an ultrasonic bath for 30 minutes.
- Centrifuge the extract at 4000 rpm for 15 minutes.
- Collect the supernatant and filter through a 0.45 µm syringe filter prior to HPLC injection.

3. HPLC Conditions:

- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
- Gradient Program:
 - 0-5 min: 10% B
 - 5-25 min: 10-40% B
 - 25-30 min: 40-10% B
 - 30-35 min: 10% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 330 nm.
- Injection Volume: 10 µL.

4. Quantification:

- Construct a calibration curve by plotting the peak area of the **Linariifolioside** standards against their known concentrations.
- Determine the concentration of **Linariifolioside** in the plant extract by interpolating its peak area on the calibration curve.

Representative Quantitative Data

The following table presents representative data for a hypothetical quantitative analysis of **Linariifolioside** in a *Veronica linariifolia* leaf extract.

Sample	Retention Time (min)	Peak Area	Concentration (µg/mL)
Standard (10 µg/mL)	18.5	150,000	10.0
Standard (25 µg/mL)	18.5	375,000	25.0
Standard (50 µg/mL)	18.5	750,000	50.0
Plant Extract	18.5	225,000	15.0

Note: This data is for illustrative purposes only.

Experimental Workflow for HPLC Analysis

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References

- 1. Linariifolioside - Immunomart [immunomart.com]
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